6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential in drug development. It belongs to the class of quinazolinones, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis Methods
- One-Pot Synthesis : A one-pot, convenient method for synthesizing diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones was developed, using anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione (Tiwari et al., 2008).
- Eco-Friendly Synthesis : Eco-friendly synthesis in choline chloride/urea deep eutectic solvent was reported, enabling the production of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 6-iodo-3-substituted variants (Molnar et al., 2017).
- Practical Approach : A straightforward method for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives from dithiocarbamate chemistry was developed, noted for its simplicity and high yields (Azizi & Edrisi, 2017).
Chemical Properties and Reactions
- Antibacterial Activity : Certain derivatives of 6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli (Osarumwense, 2022).
- Copper-Catalyzed Synthesis : A copper-catalyzed tandem reaction involving ortho-bromobenzamides and isothiocyanates was used for efficient synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (Wang et al., 2011).
- Conversion to Quinazoline-2,4-diones : A method to convert 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones into quinazoline-2,4-diones was presented, using sodamide under mild conditions (El-Azab et al., 2021).
Applications in Biochemistry
- Antimicrobial and Anticonvulsant Activities : Some derivatives were evaluated for antimicrobial and anticonvulsant activities, showing potential in both fields (Rajasekaran et al., 2013).
- Corrosion Inhibition : Quinazolinone compounds were synthesized for studying their inhibition effect on the corrosion of mild steel in sulfuric acid, revealing potential as corrosion inhibitors (Hashim et al., 2012).
properties
IUPAC Name |
6-methyl-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJOIVAFYDFKND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509352 | |
Record name | 6-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
49681-94-9 | |
Record name | 6-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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